An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints, making it a valuable building block for the development of novel therapeutic agents and functional materials. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the current and potential applications of this compound.
Chemical and Physical Properties
(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a white to off-white solid.[2] While extensive experimental data on its physical properties is not widely published, the following table summarizes its key chemical identifiers and known characteristics.
| Property | Value | Source |
| CAS Number | 937783-85-2 | [2] |
| Molecular Formula | C8H11ClFNO | [3] |
| Molecular Weight | 191.63 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Appearance | White to off-white solid | [2] |
| InChI Key | GLRBPLAFPRZPAI-UHFFFAOYSA-N | [3] |
Further experimental determination of properties such as melting point and solubility in various solvents is recommended for specific research applications.
Spectral Data
While publicly available spectra for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride are limited, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for purchased batches.[4] Analysis of related structures, such as other fluorinated benzylamines, suggests that the proton and carbon NMR spectra would be characterized by distinct signals for the aromatic protons, the benzylic protons, and the methoxy group, with coupling patterns influenced by the fluorine substituent.[5] Infrared spectroscopy would be expected to show characteristic peaks for the amine N-H stretching, aromatic C-H stretching, and C-O stretching of the methoxy group.
Synthesis
The most common and efficient method for the synthesis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is through the reductive amination of 2-fluoro-4-methoxybenzaldehyde. This versatile reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia or a protected form), followed by in-situ reduction to the corresponding amine.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Ammonium acetate or ammonia in methanol
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Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
-
Methanol
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Diethyl ether
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Hydrochloric acid (ethanolic or aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (a significant excess, e.g., 7-10 equivalents) or ammonium acetate (1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with diethyl ether or another suitable organic solvent (3 x volumes).
-
Purification of the Free Base: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude (2-Fluoro-4-methoxyphenyl)methanamine as an oil or solid. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or another appropriate solvent. Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until precipitation is complete.
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Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.
Caption: Reductive amination synthesis workflow.
Applications in Research and Development
Substituted benzylamines are prevalent structural motifs in a wide range of biologically active compounds. The unique substitution pattern of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride makes it a desirable intermediate for the synthesis of novel compounds in drug discovery and materials science.
Medicinal Chemistry
The introduction of fluorine and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine can block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups. The methoxy group can also impact metabolic pathways and receptor binding.
While specific therapeutic agents derived directly from (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of:
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Enzyme Inhibitors: Fluorinated benzylamines have been investigated as substrates and inactivators of enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.[5]
-
Receptor Ligands: The phenylamine core is a common scaffold for ligands of various G-protein coupled receptors (GPCRs) and ion channels.
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Novel Antimicrobial Agents: The benzylamine moiety is present in some antimicrobial compounds, and derivatization with this fluorinated building block could lead to new agents with improved properties.
Materials Science
The aldehyde precursor, 2-fluoro-4-methoxybenzaldehyde, is recognized for its utility in the development of advanced materials. The presence of the fluorine atom can enhance thermal stability and hydrophobicity, while the aromatic ring contributes to rigidity and potential for π-conjugation, which are desirable properties for organic electronic materials.[6] Consequently, the amine derivative could be utilized in the synthesis of:
-
High-Performance Polymers: As a monomer or cross-linking agent.
-
Functional Dyes and Liquid Crystals: Where precise molecular structure dictates the material's properties.
Safety and Handling
(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Stability and Reactivity
Detailed studies on the stability and reactivity of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride are not widely available. However, general knowledge of fluorinated aromatic compounds suggests that the C-F bond is generally stable under most synthetic conditions. The amine group will exhibit typical reactivity, such as nucleophilic addition and substitution reactions. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which can be susceptible to oxidation. Studies on related fluorinated small molecules indicate that metabolic stability can be significantly influenced by the position of fluorine substitution.[1]
Conclusion
(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a valuable and versatile building block for chemical synthesis. Its unique combination of a fluorine atom and a methoxy group on a benzylamine scaffold provides a platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. While further characterization of its physical and chemical properties is warranted, the established synthetic routes and the known impact of its structural motifs on molecular properties underscore its importance for researchers and scientists in these fields.
References
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Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]
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Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 241-247. [Link]
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Nengroo, Z. R., et al. (2016). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Lipids in Health and Disease, 15, 126. [Link]
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Wychem. 2-Fluoro-4-methoxybenzylamine hydrochloride. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Maloney, D. J., et al. (2014). U.S. Patent No. 8,778,941. Washington, DC: U.S.
- Pevarello, P., et al. (2017). EP3257842B1 - Therapeutic use of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
- Shanghai Kehua Biotechnology Co., Ltd. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
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Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. [Link]
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Jószai, I., et al. (2020). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 5(1), 13. [Link]
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Nanjing Jieyun Pharma Tech Co., Ltd. (2017). The synthetic method of 2,4-difluorobenzylamine. Patsnap. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. [Link]
- Pevarello, P., et al. (2011). U.S. Patent No. 8,076,515. Washington, DC: U.S.
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Li, S., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide. bioRxiv. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. [Link]
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